![molecular formula C9H12O3 B14157328 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol CAS No. 92474-81-2](/img/structure/B14157328.png)
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a type of vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of α-hydroxy aromatic ketones. For example, the reduction of 1-hydroxy-2-pentanone catalyzed by Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration . The reaction conditions, such as pH, cosolvent, the amount of biocatalyst, and the presence of a cofactor (e.g., NADP+), are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. The use of whole-cell biocatalysts, such as recombinant Escherichia coli expressing CMCR and GDH genes, allows for the production of optically pure compounds under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or ethers.
Applications De Recherche Scientifique
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be compared with other similar compounds, such as:
Styrene glycol:
Phenyl glycol: Another vicinal diol with a phenyl group, used in similar applications.
α,β-Dihydroxyethylbenzene: A compound with similar functional groups but different structural arrangements.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
92474-81-2 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4,9-12H,5-6H2 |
Clé InChI |
VNUQSKBTRIFRSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



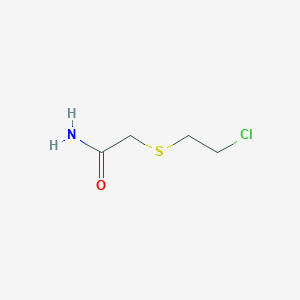
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
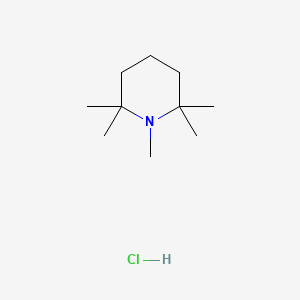
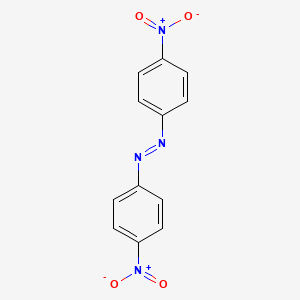
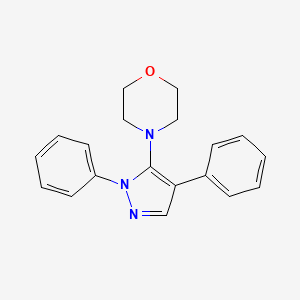
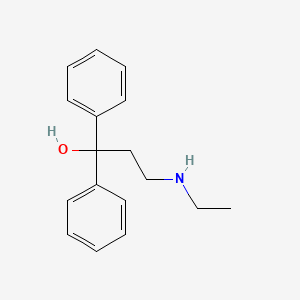
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
